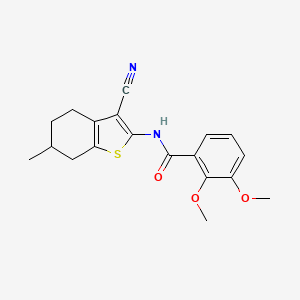![molecular formula C19H14F3N3O3S B6481258 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 897614-18-5](/img/structure/B6481258.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide (MPT) is a small molecule used in scientific research that has been found to have a variety of biochemical and physiological effects. MPT is a trifluoromethylbenzamide derivative of 6-methanesulfonylpyridazin-3-ylphenyl and is used in a number of different research applications. The compound is synthesized through a multi-step process involving the reaction of 6-methanesulfonylpyridazin-3-ylphenyl and trifluoromethylbenzamide. MPT has been found to have a number of biochemical and physiological effects, making it a useful tool in a variety of scientific research applications.
Applications De Recherche Scientifique
Anticancer Activity
The trifluoromethyl (TFM, -CF₃) group in F2098-0025 has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Anti-inflammatory Properties
F2098-0025 has demonstrated anti-inflammatory effects in preclinical models. By modulating key inflammatory pathways, it may offer promise for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Neuroprotection
The compound’s unique structure suggests possible neuroprotective properties. Researchers have investigated its impact on neuronal survival, synaptic plasticity, and neurodegenerative diseases. Potential applications include Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Applications
Studies have explored F2098-0025’s effects on cardiovascular health. Its vasodilatory properties and potential impact on blood pressure regulation make it an interesting candidate for cardiovascular drug development .
Antiviral Activity
The TFM group in F2098-0025 may contribute to antiviral effects. Researchers have investigated its activity against various viruses, including herpes simplex virus (HSV) and influenza. Further studies are needed to validate its efficacy and safety .
Chemical Biology and Medicinal Chemistry
Beyond specific disease applications, F2098-0025 serves as a valuable tool in chemical biology and medicinal chemistry. Its synthesis, structural modifications, and interactions with biological targets provide insights for drug design and development .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of F2098-0025 is currently unknown. The compound likely interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
The molecular and cellular effects of F2098-0025’s action are currently unknown. These effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F2098-0025. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBHRKIMYDEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6481175.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6481183.png)
![N-(4-methoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481189.png)
![1-(3,4-dimethylphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6481199.png)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide](/img/structure/B6481208.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6481216.png)
![2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B6481223.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide](/img/structure/B6481230.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6481235.png)
![4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B6481243.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481265.png)

